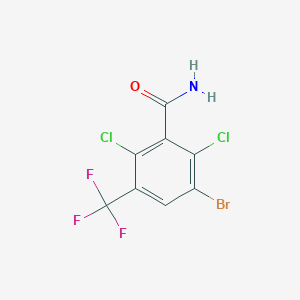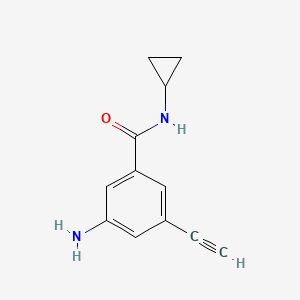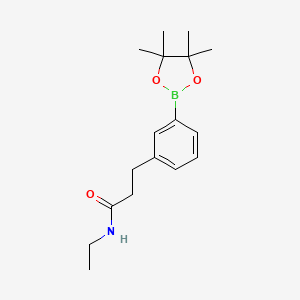
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a chemical compound known for its unique structure and properties It contains a boron atom within a dioxaborolane ring, which is attached to a phenyl group and further connected to an ethyl-propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment to the phenyl group: The dioxaborolane ring is then attached to a phenyl group through a Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst and a base.
Formation of the propanamide chain:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.
Use of continuous flow reactors: To enhance efficiency and scalability.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent like toluene.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Scientific Research Applications
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide can be compared with other similar compounds, such as:
Phenylboronic acid derivatives: These compounds also contain a boron atom but lack the dioxaborolane ring, making them less stable in certain reactions.
Amide derivatives: Compounds with similar amide groups but different substituents, which may have varying reactivity and applications.
Dioxaborolane compounds: Other compounds containing the dioxaborolane ring but with different substituents, affecting their chemical and physical properties.
The uniqueness of this compound lies in its combination of the dioxaborolane ring with the phenyl and ethyl-propanamide groups, providing a versatile platform for various applications in research and industry.
Properties
Molecular Formula |
C17H26BNO3 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
N-ethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H26BNO3/c1-6-19-15(20)11-10-13-8-7-9-14(12-13)18-21-16(2,3)17(4,5)22-18/h7-9,12H,6,10-11H2,1-5H3,(H,19,20) |
InChI Key |
LYWSKQMGYRPMCZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


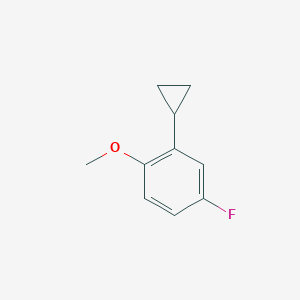
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)

![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
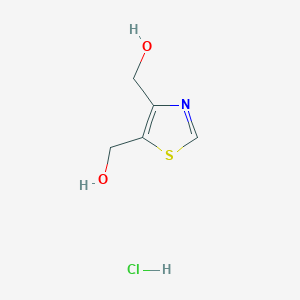
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
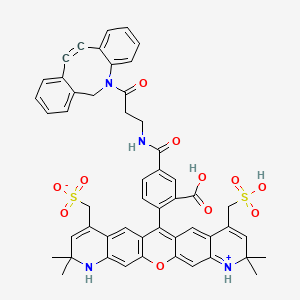

![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)

